molecular formula C10H10N2O2S B11946095 4-Acetamido-3-methoxyphenyl thiocyanate

4-Acetamido-3-methoxyphenyl thiocyanate

Cat. No.: B11946095
M. Wt: 222.27 g/mol
InChI Key: OSNZQEUGPIDWQV-UHFFFAOYSA-N
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Description

4-Acetamido-3-methoxyphenyl thiocyanate is an organic compound with the molecular formula C10H10N2O2S and a molecular weight of 222.267 g/mol . This compound is known for its unique chemical structure, which includes an acetamido group, a methoxy group, and a thiocyanate group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-methoxyphenyl thiocyanate typically involves the reaction of 4-acetamido-3-methoxyphenol with thiocyanate reagents under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiocyanate group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-methoxyphenyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetamido-3-methoxyphenyl thiocyanate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetamido-3-methoxyphenyl thiocyanate involves its interaction with specific molecular targets, such as enzymes and proteins. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-3-methoxyphenyl thiocyanate is unique due to the presence of both an acetamido group and a thiocyanate group on the same phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Q & A

Basic Question: What are the recommended synthetic routes for 4-acetamido-3-methoxyphenyl thiocyanate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of aryl thiocyanates like this compound typically involves nucleophilic substitution or thiocyanation reactions. For example, thiophene-based derivatives (e.g., ethyl 5-acetyl-2-[2-(4-chlorophenoxy)acetamido]-4-methylthiophene-3-carboxylate) are synthesized via multi-step functionalization, including acetamidation and thiocyanation steps . Optimization may involve adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of thiocyanate sources (e.g., KSCN or NH4_4SCN). Monitoring via TLC or HPLC ensures intermediate purity. For methoxyphenyl derivatives, protecting group strategies (e.g., acetyl for amine groups) are critical to prevent side reactions .

Advanced Question: How can FT-IR spectroscopy resolve ambiguities in thiocyanate bonding modes (M-NCS vs. M-SCN) for coordination studies?

Methodological Answer:
FT-IR spectroscopy distinguishes bonding modes by analyzing C≡N and C-S stretching frequencies. For example:

  • M-NCS bonding : C≡N stretches appear at 2050–2100 cm1^{-1}, while C-S stretches are near 750–800 cm1^{-1}.
  • M-SCN bonding : C≡N shifts to 2070–2120 cm1^{-1}, and C-S stretches occur at 690–730 cm1^{-1} .
    Quantitative comparison with reference compounds (e.g., known M-NCS/M-SCN complexes) reduces ambiguity. Computational tools (e.g., DFT calculations) can validate experimental data. For this compound, spectral deviations may arise from electron-withdrawing substituents (e.g., acetamido groups), requiring baseline correction and peak deconvolution .

Basic Question: What analytical techniques are suitable for quantifying thiocyanate derivatives in complex matrices?

Methodological Answer:
Ion-selective electrodes (ISEs) or optode techniques are effective for thiocyanate quantification. For example:

  • ISE membranes : Use ionophores like quaternary ammonium salts to achieve detection limits of 0.1–1.0 µM .
  • Bulk optodes : Employ chromoionophores (e.g., ETH 5294) for colorimetric detection in biological or environmental samples .
    Validation includes spike-recovery tests (e.g., 90–110% recovery rates) and ANOVA for inter-method consistency . For this compound, HPLC-MS with C18 columns and acetonitrile/water gradients provides structural specificity .

Advanced Question: How do conflicting reports on thiocyanate’s biological activity (e.g., anti-inflammatory vs. goitrogenic effects) inform experimental design?

Methodological Answer:
Thiocyanate’s dual effects arise from concentration-dependent mechanisms:

  • Anti-inflammatory effects : At low concentrations (10–50 µM), it inhibits reactive oxygen species (ROS) via Nrf2 pathway activation .
  • Goitrogenic effects : At higher concentrations (>100 µM), it competitively inhibits sodium-iodide symporter (NIS) activity, reducing thyroid iodide uptake .
    Experimental design should include:
  • Dose-response curves (e.g., 1–200 µM) to identify thresholds.
  • Co-exposure studies (e.g., with perchlorate or nitrate) to assess synergistic toxicity .
  • Cell viability assays (e.g., MTT) to distinguish cytotoxicity from specific pathway modulation .

Basic Question: What statistical methods are appropriate for analyzing variability in thiocyanate bioactivity data?

Methodological Answer:

  • ANOVA : Compares means across treatment groups (e.g., varying thiocyanate concentrations or exposure times). Post-hoc tests like Student-Newman-Keuls (SNK) identify significant differences (p < 0.05) .
  • Regression analysis : Models dose-response relationships (e.g., logistic regression for IC50_{50} determination) .
  • Multivariate analysis : PCA or PLS-DA resolves confounding variables (e.g., pH, temperature) in bioactivity datasets .

Advanced Question: How can structural modifications (e.g., acetamido/methoxy groups) alter the reactivity of aryl thiocyanates?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy) : Increase electron density on the aromatic ring, enhancing nucleophilic substitution reactivity. For example, methoxy groups activate para/ortho positions for thiocyanation .
  • Acetamido groups : Introduce steric hindrance and hydrogen-bonding capacity, affecting solubility and coordination behavior. In this compound, the acetamido group may stabilize intermediates in Suzuki-Miyaura cross-coupling reactions .
    Computational modeling (e.g., DFT for charge distribution) and Hammett constants (σ values) predict substituent effects on reaction kinetics .

Basic Question: What safety protocols are critical when handling aryl thiocyanates in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile thiocyanate derivatives (e.g., methyl thiocyanate; UN2477) .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure.
  • Spill management : Neutralize spills with 10% sodium hypochlorite (NaClO) to oxidize thiocyanates to less toxic sulfates .
  • Storage : Airtight containers under inert gas (N2_2) prevent hydrolysis or oxidation .

Advanced Question: How can contradictions in thiocyanate’s renal protective effects be resolved through mechanistic studies?

Methodological Answer:
The L-shaped association between thiocyanate concentration and renal outcomes suggests a narrow therapeutic window . Mechanistic studies should:

  • Assess redox modulation : Measure glutathione (GSH) and thioredoxin levels in renal cells exposed to 0–200 µM thiocyanate.
  • Evaluate inflammatory markers : Quantify IL-6, TNF-α, and NF-κB activation in animal models (e.g., CKD mice) .
  • Use isotopic tracing : 14^{14}C-labeled thiocyanate tracks metabolite distribution in renal tissues .
    Cohort studies stratified by smoking status (endogenous vs. dietary thiocyanate sources) further clarify dose-response relationships .

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

(4-acetamido-3-methoxyphenyl) thiocyanate

InChI

InChI=1S/C10H10N2O2S/c1-7(13)12-9-4-3-8(15-6-11)5-10(9)14-2/h3-5H,1-2H3,(H,12,13)

InChI Key

OSNZQEUGPIDWQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)SC#N)OC

Origin of Product

United States

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